molecular formula C10H11FO B1334151 3-(3-Fluoro-4-methoxyphenyl)-1-propene CAS No. 222422-50-6

3-(3-Fluoro-4-methoxyphenyl)-1-propene

Cat. No.: B1334151
CAS No.: 222422-50-6
M. Wt: 166.19 g/mol
InChI Key: DAPPOZGBOWCXOU-UHFFFAOYSA-N
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Description

3-(3-Fluoro-4-methoxyphenyl)-1-propene is an organic compound characterized by the presence of a fluorine atom and a methoxy group attached to a phenyl ring, which is further connected to a propene chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluoro-4-methoxyphenyl)-1-propene can be achieved through several methods. One common approach involves the Friedel-Crafts reaction, where o-fluoroanisole reacts with acetic anhydride to form 3-fluoro-4-methoxyacetophenone . This intermediate can then undergo further reactions to introduce the propene chain.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluoro-4-methoxyphenyl)-1-propene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The fluorine and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Mechanism of Action

The mechanism of action of 3-(3-Fluoro-4-methoxyphenyl)-1-propene involves its interaction with specific molecular targets and pathways. The fluorine and methoxy groups play a crucial role in modulating the compound’s reactivity and binding affinity to target molecules. These interactions can influence various biological processes, such as enzyme inhibition and receptor activation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Fluoro-4-methoxyphenyl)-1-propene is unique due to its specific structural features, which confer distinct chemical properties and reactivity. The presence of both fluorine and methoxy groups enhances its stability and potential for diverse chemical transformations compared to similar compounds .

Properties

IUPAC Name

2-fluoro-1-methoxy-4-prop-2-enylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO/c1-3-4-8-5-6-10(12-2)9(11)7-8/h3,5-7H,1,4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAPPOZGBOWCXOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC=C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80374594
Record name 4-allyl-2-fluoroanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80374594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

222422-50-6
Record name 4-allyl-2-fluoroanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80374594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Bromo-2-fluoroanisole (3 g, 14.6 mmol) was dissolved in toluene (100 ml) and treated successively with tetrakis-(triphenylphosphin)-palladium (0.84 g, 0.73 mmol) and allytributylstannane (5.8 ml, 19 mmol). Reaction mixture was refluxed for 23 hours. After evaporation of the solvent, the residue was dissolved in ether (150 ml) and stirred in the presence of sat. KF (20 ml) at room temperature for 0.5 hour. Solid was filtered and H2O (100 ml) was added to the filtrate. The aqueous phase was extracted with ether (2×100 ml), combined organic phases were dried over Na2SO4 and concentrated. The residue was chromatographed over silica gel (hexan-ethyl acetate 19:1) to provide 4-allyl-2-fluoro-1-methoxy-benzene (1.26 g, 52%) as a colorless oil MS: m/e=166 (M+).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
0.84 g
Type
catalyst
Reaction Step Two

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